molecular formula C6H12O2 B13363799 Methyl (R)-2-methylbutanoate

Methyl (R)-2-methylbutanoate

Cat. No.: B13363799
M. Wt: 116.16 g/mol
InChI Key: OCWLYWIFNDCWRZ-RXMQYKEDSA-N
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Description

Methyl ®-2-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor, which makes it a common ingredient in fragrances and flavorings. The compound’s structure consists of a methyl group attached to the ester functional group, which is further connected to a 2-methylbutanoate moiety. This compound is often used in the synthesis of various chemicals and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ®-2-methylbutanoate can be synthesized through the esterification of ®-2-methylbutanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl ®-2-methylbutanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ®-2-methylbutanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalyst with an alcohol.

Major Products Formed

    Hydrolysis: ®-2-methylbutanoic acid and methanol.

    Reduction: ®-2-methylbutanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl ®-2-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material in the synthesis of various organic compounds.

    Biology: Studied for its role in the metabolism of certain organisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of methyl ®-2-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may be metabolized by esterases, leading to the release of ®-2-methylbutanoic acid and methanol. The acid can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Methyl ®-2-methylbutanoate can be compared with other esters such as ethyl acetate, methyl acetate, and butyl acetate. While these compounds share similar functional groups, methyl ®-2-methylbutanoate is unique due to its specific structure and stereochemistry, which can influence its reactivity and applications.

List of Similar Compounds

  • Ethyl acetate
  • Methyl acetate
  • Butyl acetate

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

methyl (2R)-2-methylbutanoate

InChI

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

OCWLYWIFNDCWRZ-RXMQYKEDSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)OC

Canonical SMILES

CCC(C)C(=O)OC

Origin of Product

United States

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